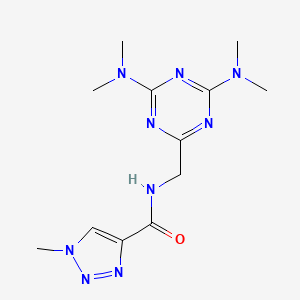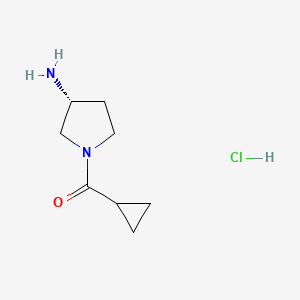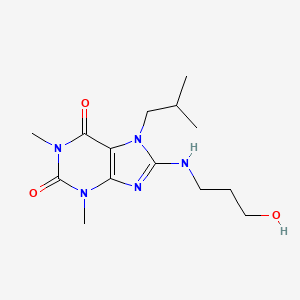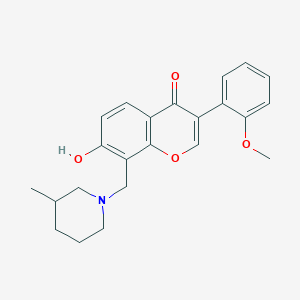
(3-((5-Méthylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-méthylthiazol-4-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step substitution reactions, highlighting the complexity and precision required in creating such molecules. For example, a study by Huang et al. (2021) on similar compounds utilized a three-step substitution reaction, demonstrating the intricate processes involved in synthesizing boric acid ester intermediates with benzene rings. The synthesis process is characterized by its specificity and the need for exact conditions to obtain the desired product (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to "(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone" is often confirmed through various spectroscopic methods and crystallography. Huang et al. (2021) utilized FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm the structures, demonstrating the importance of these techniques in understanding the compound's configuration. Furthermore, density functional theory (DFT) was applied to calculate molecular structures, which were found consistent with crystal structures obtained from X-ray diffraction, illustrating the compound's conformational stability and electronic properties (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving compounds like "(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone" are often complex and require specific conditions for desired outcomes. The studies on related compounds emphasize the role of substitution reactions in modifying the molecular structure to achieve certain chemical properties. These reactions are crucial for the functionalization of the compound and potentially altering its chemical behavior (Huang et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are key to understanding their behavior in different environments. X-ray diffraction provides detailed insights into the crystal structure, which is essential for predicting the stability and reactivity of the compound. The analysis of molecular electrostatic potential and frontier molecular orbitals further reveals the compound's physicochemical characteristics, such as electron distribution and potential reactive sites (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for forming bonds, are crucial for the compound's applications in synthesis and manufacturing. Studies like those by Huang et al. (2021) not only detail the synthesis and structural analysis but also hint at the chemical behaviors based on molecular structure and electronic properties. Understanding these properties is essential for any application in chemical synthesis, materials science, or pharmaceuticals (Huang et al., 2021).
Applications De Recherche Scientifique
- Les β-aminocétones comme ce composé sont cruciales en chimie organique et en recherche pharmaceutique. Elles servent de blocs de construction pour la conception de nouveaux médicaments et de molécules bioactives .
Chimie Médicinale et Développement de Médicaments
Activité Antivirale
Mécanisme D'action
The mechanism of action of a compound describes how it interacts with biological systems. This is particularly important in pharmaceutical research, where understanding the mechanism of action can guide the development of new drugs. Unfortunately, specific information on the mechanism of action for this compound is not available .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-3-4-14(16-7-10)20-12-5-6-18(8-12)15(19)13-9-21-11(2)17-13/h3-4,7,9,12H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNOFHAGSDFXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2485930.png)
![N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2485931.png)


![methyl 6-acetyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485936.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2485938.png)
![6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2485939.png)

![7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2485943.png)



![N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2485951.png)